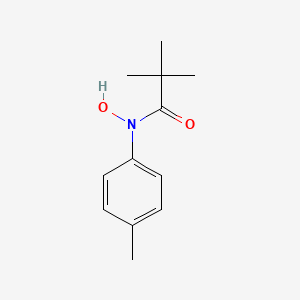
N-Hydroxy-2,2-dimethyl-N-(4-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2,2-dimethyl-N-(4-methylphenyl)propanamide is an organic compound belonging to the amide class. This compound is characterized by the presence of a hydroxy group, a dimethyl group, and a methylphenyl group attached to a propanamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,2-dimethyl-N-(4-methylphenyl)propanamide typically involves the reaction of 2,2-dimethylpropanoic acid with 4-methylphenylamine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-2,2-dimethyl-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-2,2-dimethyl-N-(4-methylphenyl)propanamide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Hydroxy-2,2-dimethyl-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the amide bond provides stability and specificity in binding. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide: A simpler amide with a similar backbone but lacking the hydroxy and methylphenyl groups.
N-(4-Methoxyphenyl)-2,2-dimethylpropanamide: Similar structure with a methoxy group instead of a hydroxy group.
2,2-Dimethyl-N-(3-methylphenyl)propanamide: Similar structure with a different substitution pattern on the aromatic ring.
Uniqueness
N-Hydroxy-2,2-dimethyl-N-(4-methylphenyl)propanamide is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and potential biological activity. The combination of the dimethyl and methylphenyl groups further enhances its stability and specificity in various applications.
Eigenschaften
CAS-Nummer |
111750-21-1 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
N-hydroxy-2,2-dimethyl-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C12H17NO2/c1-9-5-7-10(8-6-9)13(15)11(14)12(2,3)4/h5-8,15H,1-4H3 |
InChI-Schlüssel |
DDZIUXFTMBMNEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C(=O)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


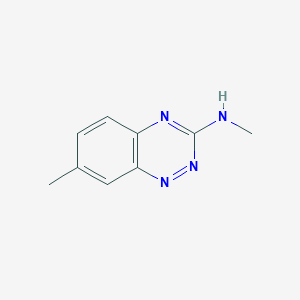
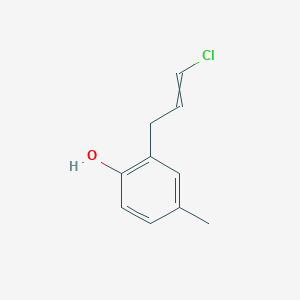
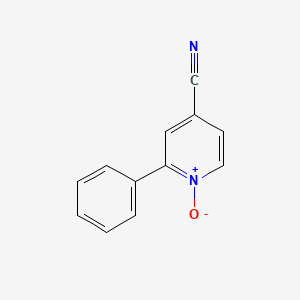
![Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone](/img/structure/B14320180.png)
![1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14320186.png)
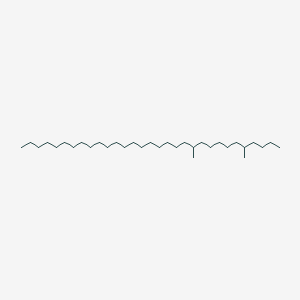
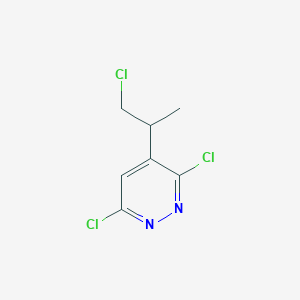
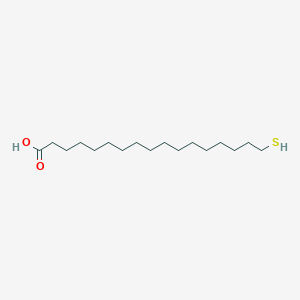
![2-[(4-Methylanilino)methylidene]cyclopentan-1-one](/img/structure/B14320219.png)
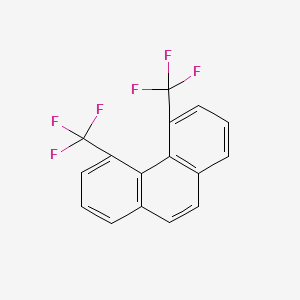
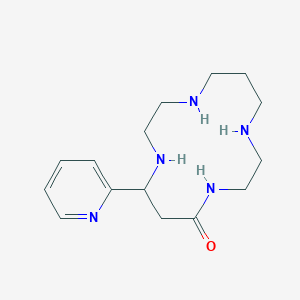
![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
![(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone](/img/structure/B14320246.png)
![4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile](/img/structure/B14320252.png)
